2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine
Overview
Description
“2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine” is a chemical compound with the molecular formula C12H11F3N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(OC)c1ccc2cc(cnc2n1)C(F)(F)F
. This indicates that the compound contains a naphthyridine ring with a dimethoxymethyl group and a trifluoromethyl group attached. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 272.22 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Anion Recognition and Sensing
Derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine, including structures related to 2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine, have shown promising results in the field of anion recognition and sensing. Particularly, certain derivatives demonstrated selective and observable changes in spectroscopic properties upon interaction with fluoride ions among other anions. This finding suggests potential applications in the development of sensitive and selective anion sensors, particularly for fluoride ions, supported by DFT calculations that endorse the hydrogen-bonding induced deprotonation sensing mechanism (Chahal, Dar, & Sankar, 2018).
Transition-Metal Chemistry
The compound has been utilized in the formation of complex transition-metal complexes, exhibiting promising properties for catalytic applications. For instance, a planar π-conjugated naphthyridine-based N-heterocyclic carbene ligand was synthesized, and its silver, copper, cobalt, and nickel complexes were explored. Notably, the copper complex showed excellent catalytic activity in the Cu(I)-catalyzed azide–alkyne cycloaddition reaction, hinting at its potential for applications in catalytic processes and metal-organic frameworks (Liu et al., 2013).
Supramolecular Chemistry
Significant research has been focused on understanding the role of 2-amino-5,7-dimethyl-1,8-naphthyridine and related structures in binding with acidic compounds, leading to the formation of hydrogen-bonded supramolecular architectures. These studies emphasize the importance of weak and strong hydrogen bonding in crystal packing and highlight the role of these compounds in the formation of organic salts and multicomponent crystals. Such insights are crucial for the design of supramolecular materials with tailored properties (Jin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-18-11(19-2)9-4-3-7-5-8(12(13,14)15)6-16-10(7)17-9/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUYRXAVXAAYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=NC=C(C=C2C=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189707 | |
Record name | 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine | |
CAS RN |
1261365-78-9 | |
Record name | 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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